molecular formula C13H25NO2 B13436976 Teepone-15N

Teepone-15N

Cat. No.: B13436976
M. Wt: 228.34 g/mol
InChI Key: PBKKASIKUZBAJE-UJKGMGNHSA-N
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Description

This compound is primarily used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teepone-15N involves the incorporation of nitrogen-15 into the molecular structure of Teepone. This process typically requires specialized synthetic techniques to ensure the stable isotope is correctly integrated. The general synthetic route includes the reaction of nitrogen-15 labeled ammonia with the appropriate organic precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Teepone-15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Teepone-15N is widely used in various scientific research fields, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.

    Industry: Applied in environmental analysis to detect pollutants and study their impact on ecosystems

Mechanism of Action

The mechanism of action of Teepone-15N involves its incorporation into biological molecules, allowing researchers to trace and study nitrogen-related processes. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of nitrogen transformations in various systems. This is particularly useful in studying metabolic pathways, nitrogen fixation, and environmental nitrogen cycles .

Comparison with Similar Compounds

Similar Compounds

    Teepone: The non-labeled version of Teepone-15N, used in similar applications but without the isotope labeling.

    Nitrogen-15 labeled compounds: Other compounds labeled with nitrogen-15, such as nitrogen-15 labeled ammonia or amino acids, used for similar tracing studies

Uniqueness

This compound is unique due to its specific structure and the incorporation of the nitrogen-15 isotope, which provides distinct advantages in NMR spectroscopy and tracing studies. Its stable isotope labeling allows for precise and accurate studies of nitrogen-related processes, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

228.34 g/mol

IUPAC Name

2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one

InChI

InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1

InChI Key

PBKKASIKUZBAJE-UJKGMGNHSA-N

Isomeric SMILES

CCC1(CC(=O)CC([15N]1O)(CC)CC)CC

Canonical SMILES

CCC1(CC(=O)CC(N1O)(CC)CC)CC

Origin of Product

United States

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